

# physical and chemical properties of 2,5-Dibromo-4-methylaniline

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## Compound of Interest

Compound Name: 2,5-Dibromo-4-methylaniline

Cat. No.: B2819030

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## An In-depth Technical Guide to 2,5-Dibromo-4-methylaniline

### Introduction

**2,5-Dibromo-4-methylaniline** is a halogenated aromatic amine that serves as a crucial building block in organic synthesis. Its unique substitution pattern, featuring an activating amino group, a moderately activating methyl group, and two deactivating bromine atoms, offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of **2,5-Dibromo-4-methylaniline**, intended for researchers, chemists, and professionals in the fields of drug discovery, agrochemical development, and materials science. We will delve into its structural characteristics, reactivity, spectral signature, synthesis, and safety protocols, offering field-proven insights to facilitate its effective application.

### Molecular Structure and Identification

The structural integrity of a molecule is fundamental to its reactivity and physical properties. **2,5-Dibromo-4-methylaniline** consists of a benzene ring substituted with an amino group at position 1, two bromine atoms at positions 2 and 5, and a methyl group at position 4.

The interplay of these substituents governs the electron density distribution within the aromatic ring and dictates the compound's chemical behavior. The amino and methyl groups are electron-donating, activating the ring towards electrophilic substitution, while the bromine

atoms are electron-withdrawing through induction but electron-donating via resonance, making them deactivating overall yet ortho-, para-directing.

Table 1: Compound Identification

Identifier	Value	Reference
IUPAC Name	<b>2,5-Dibromo-4-methylaniline</b>	<a href="#">[1]</a>
CAS Number	140373-62-2	
Molecular Formula	C <sub>7</sub> H <sub>7</sub> Br <sub>2</sub> N	<a href="#">[1]</a>
Molecular Weight	264.95 g/mol	<a href="#">[1]</a>
PubChem CID	15752291	<a href="#">[1]</a>
InChI	InChI=1S/C7H7Br2N/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3	<a href="#">[1]</a>

| SMILES | CC1=CC(=C(C=C1Br)N)Br | [\[1\]](#) |

## Physical Properties

The physical characteristics of **2,5-Dibromo-4-methylaniline** are indicative of a substituted aromatic compound. While extensive experimental data for this specific isomer is not widely published, the following table summarizes known properties and those of its close isomers.

Table 2: Physical Properties

Property	Value	Reference
Appearance	Expected to be a solid at room temperature, similar to its isomers which are powders or crystalline solids. The 2,6-isomer appears as colorless needles or a cream-colored powder.	[2][3]
Melting Point	74-76 °C (for the 2,6-isomer)	[4]
Boiling Point	~296 °C at 760 mmHg (Predicted)	

| Solubility | Insoluble in water. Soluble in organic solvents. The 2,6-isomer can be recrystallized from an ethanol/water mixture. |[2][4] |

## Chemical Properties and Reactivity

The reactivity of **2,5-Dibromo-4-methylaniline** is dictated by the electronic effects of its substituents.

- **Amino Group (-NH<sub>2</sub>):** As a strong activating group, it directs electrophiles to the ortho and para positions (relative to itself, i.e., positions 2 and 6). It also imparts basic properties to the molecule and can be diazotized to form a diazonium salt, a versatile intermediate for introducing a wide range of functional groups.
- **Methyl Group (-CH<sub>3</sub>):** A weakly activating group that also directs electrophiles to its ortho and para positions (relative to itself, i.e., positions 3 and 5).
- **Bromine Atoms (-Br):** These are deactivating groups due to their inductive electron-withdrawing effect, which is stronger than their resonance electron-donating effect. They direct incoming electrophiles to the ortho and para positions.

The combined influence of these groups makes the remaining unsubstituted position on the ring (position 6) the most likely site for further electrophilic aromatic substitution. The bromine

atoms are also susceptible to displacement via nucleophilic aromatic substitution under harsh conditions or through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), providing a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

[4][5]

Caption: Electronic influence of substituents on the aromatic ring.

## Predicted Spectroscopic Profile

While experimental spectra for **2,5-Dibromo-4-methylaniline** are not readily available, its spectral characteristics can be predicted based on its structure and data from its isomers.[6][7][8][9][10][11][12][13][14]

Table 3: Predicted Spectroscopic Data

Technique	Expected Features
$^1\text{H}$ NMR	- A singlet for the methyl protons (~2.2-2.4 ppm).- A broad singlet for the amine protons (~3.5-4.5 ppm).- Two singlets in the aromatic region for the two non-equivalent aromatic protons (~6.5-7.5 ppm).
$^{13}\text{C}$ NMR	- A signal for the methyl carbon (~17-20 ppm).- Six distinct signals for the aromatic carbons, with those bonded to bromine appearing at lower field (~110-120 ppm) and the carbon attached to the amino group at a higher field (~140-150 ppm).
IR Spectroscopy	- N-H stretching bands (two for a primary amine) in the region of 3300-3500 $\text{cm}^{-1}$ .- C-H stretching of the aromatic ring and methyl group just above and below 3000 $\text{cm}^{-1}$ .- C=C stretching of the aromatic ring in the 1500-1600 $\text{cm}^{-1}$ region.- A strong C-Br stretching band in the fingerprint region (500-600 $\text{cm}^{-1}$ ).

| Mass Spectrometry | - A molecular ion peak ( $M^+$ ) with a characteristic isotopic pattern for two bromine atoms ( $M^+$ ,  $M^++2$ ,  $M^++4$  in a ~1:2:1 ratio). The nominal molecular weight is 265, so peaks would be expected around  $m/z$  263, 265, and 267. |

## Synthesis and Purification

A plausible synthetic route to **2,5-Dibromo-4-methylaniline** involves the protection of the highly activating amino group of a starting aniline, followed by controlled bromination and subsequent deprotection. This strategy is often necessary to achieve specific substitution patterns and avoid over-bromination.<sup>[15]</sup>

## Proposed Synthetic Protocol

This protocol is a hypothetical, multi-step synthesis based on established chemical transformations for analogous compounds.

### Step 1: Acetylation of 4-methylaniline (p-toluidine)

- Dissolve 4-methylaniline in glacial acetic acid.
- Add acetic anhydride dropwise while stirring in an ice bath.
- Allow the reaction to warm to room temperature and stir for 1-2 hours.
- Pour the reaction mixture into cold water to precipitate the product, N-(4-methylphenyl)acetamide.
- Filter, wash with water, and dry the solid product.

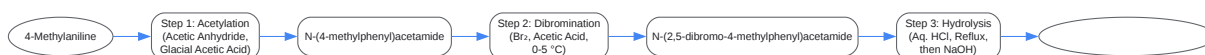
### Step 2: Dibromination of N-(4-methylphenyl)acetamide

- Dissolve the acetylated product in a suitable solvent such as acetic acid or chloroform.
- Slowly add a solution of bromine (2.0-2.2 equivalents) in the same solvent, maintaining a low temperature (0-5 °C). The acetyl group is less activating than the amino group, allowing for more controlled bromination.
- Stir the reaction mixture until completion (monitored by TLC).

- Quench the reaction with a solution of sodium bisulfite to destroy excess bromine.
- Extract the product into an organic solvent, wash, dry, and concentrate to obtain N-(2,5-dibromo-4-methylphenyl)acetamide. Isomer separation may be required at this stage.

### Step 3: Hydrolysis (Deprotection)

- Reflux the N-(2,5-dibromo-4-methylphenyl)acetamide with aqueous hydrochloric acid or sulfuric acid.[15]
- After the reaction is complete, cool the mixture and neutralize with a base (e.g., NaOH or NH<sub>4</sub>OH) to precipitate the free amine.[15]
- Filter the solid, wash thoroughly with water, and dry to yield **2,5-Dibromo-4-methylaniline**.



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Caption: Proposed workflow for the synthesis of **2,5-Dibromo-4-methylaniline**.

## Purification

The crude product can be purified by recrystallization. A common method for similar anilines is recrystallization from a mixture of ethanol and water (e.g., 80% ethanol).[2][16] The process involves dissolving the compound in the hot solvent mixture and allowing it to cool slowly to form pure crystals, which are then isolated by filtration.

## Safety and Handling

As with many halogenated aromatic amines, **2,5-Dibromo-4-methylaniline** and its isomers are considered hazardous. Strict adherence to safety protocols is mandatory.

Table 4: Hazard Identification and Safety Precautions

Category	Information (based on data for isomeric compounds)
GHS Pictograms	<b>Warning</b>
Hazard Statements	Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
Handling	- Work in a well-ventilated area or under a chemical fume hood.- Avoid generating dust.- Avoid contact with skin, eyes, and clothing.- Wash hands thoroughly after handling.
Personal Protective Equipment (PPE)	- Chemical-resistant gloves (e.g., nitrile).- Safety glasses with side shields or goggles.- Laboratory coat.- Use a NIOSH-approved respirator if dust is generated.
First Aid	- Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.- Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.- Inhalation: Move person to fresh air. If not breathing, give artificial respiration.- Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
Storage	Store in a tightly closed container in a cool, dry, and well-ventilated place.

| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations. |

## Applications in Research and Development

**2,5-Dibromo-4-methylaniline** is a valuable intermediate in the synthesis of a variety of target molecules, particularly in the pharmaceutical and agrochemical industries.

- **Pharmaceutical Synthesis:** The aniline scaffold is a common feature in many biologically active molecules. The bromine atoms in **2,5-Dibromo-4-methylaniline** serve as convenient handles for introducing molecular diversity through cross-coupling reactions, enabling the synthesis of libraries of compounds for drug screening.
- **Agrochemicals:** Substituted anilines are precursors to a wide range of herbicides, fungicides, and insecticides. The specific substitution pattern of this compound can be exploited to develop new crop protection agents with desired efficacy and environmental profiles.
- **Materials Science:** Aromatic amines are used in the synthesis of polymers, dyes, and other functional materials. The presence of bromine atoms can enhance properties such as flame retardancy or can be used to tune the electronic properties of conjugated polymers.

## Conclusion

**2,5-Dibromo-4-methylaniline** is a chemical intermediate with significant potential in various fields of chemical synthesis. While detailed experimental data for this specific isomer is limited in the public domain, a thorough understanding of its structure, the electronic effects of its functional groups, and the properties of its isomers allows for a robust prediction of its physical and chemical characteristics. This guide provides a solid foundation for researchers to handle, utilize, and synthesize this compound safely and effectively, paving the way for its application in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

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